Melting Point Differentiates Processability Versus Diphenyliodonium Hexafluorophosphate
The melting point of diphenyliodonium hexafluoroarsenate (130 °C) is approximately 12 °C lower than that of the direct hexafluorophosphate analog (142 °C), measured on commercial materials from the same supplier [1]. A lower melting point can facilitate dissolution in monomer formulations at reduced temperatures and may correlate with enhanced compatibility in low-temperature curing processes. This places DPhI-AsF6 in an intermediate position between the lower-melting hexafluoroantimonate (124 °C) and the higher-melting hexafluorophosphate (142 °C) and triflate (178 °C) analogs [1].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 130 °C (DPhI-AsF6, TCI America) |
| Comparator Or Baseline | 142 °C (DPhI-PF6, TCI America); 124 °C (DPhI-SbF6, prepared from DPhI-Cl); 178 °C (DPhI-OTf, TCI America) |
| Quantified Difference | DPhI-AsF6 is 12 °C lower than DPhI-PF6, 6 °C higher than DPhI-SbF6, and 48 °C lower than DPhI-OTf |
| Conditions | Commercial-grade materials; melting points reported in an electron beam curing study |
Why This Matters
A lower melting point than the hexafluorophosphate analog reduces the thermal budget required for initiator dissolution and may improve homogeneity in viscous resin formulations, a practical consideration for procurement decisions in industrial curing applications.
- [1] Janke, C. J.; Dorsey, G. F.; Havens, S. J.; Lopata, V. J. Electron beam curing of epoxy resins by cationic polymerization. 1995. UNT Digital Library. Table 1: Cationic Photoinitiators. View Source
